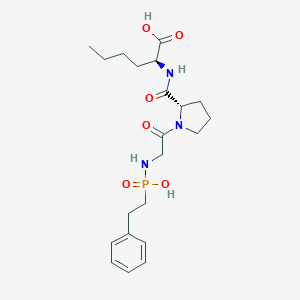
6-Ethoxy-1-ethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1-ethylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been found to exhibit various biochemical and physiological effects that make it an important tool in the field of medicine and biology.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1-ethylquinolin-4(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. Additionally, the compound has been found to exhibit neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Ethoxy-1-ethylquinolin-4(1H)-one in lab experiments is its unique properties. The compound has been found to exhibit various biochemical and physiological effects, making it an important tool in the field of medicine and biology. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 6-Ethoxy-1-ethylquinolin-4(1H)-one. One direction is to further investigate the mechanism of action of the compound. Another direction is to investigate the potential use of the compound in the treatment of various diseases, such as cancer and viral infections. Additionally, future research can focus on the development of new derivatives of the compound with improved properties and reduced toxicity.
Synthesis Methods
The synthesis of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be achieved through several methods. One of the most common methods is the reaction of ethyl 4-chloroquinoline-6-carboxylate with sodium ethoxide in ethanol. The reaction yields this compound as a white solid.
Scientific Research Applications
6-Ethoxy-1-ethylquinolin-4(1H)-one has been widely used in scientific research due to its unique properties. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
properties
CAS RN |
127286-13-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-ethoxy-1-ethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
UWIHQOLKKJWXEN-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
synonyms |
4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





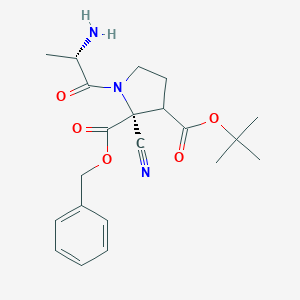
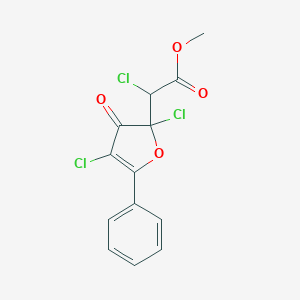
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
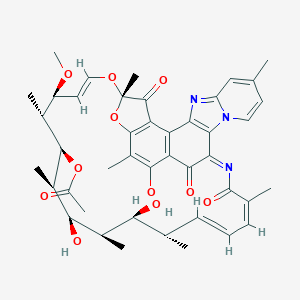

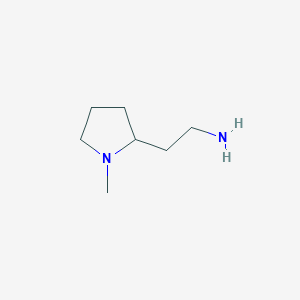

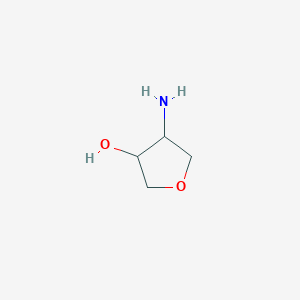

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)

